
Panadiplon
Übersicht
Beschreibung
Es hat ein ähnliches pharmakologisches Profil wie die Benzodiazepin-Familie von Medikamenten, jedoch mit hauptsächlich anxiolytischen Eigenschaften und relativ geringer sedativer oder amnestischer Wirkung . Panadiplon wirkt als hoch affiner partieller Agonist des Gamma-Aminobuttersäure (GABA) A-Rezeptors .
Herstellungsmethoden
Die Syntheseroute für this compound umfasst die Herstellung von 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[5,1-c]chinoxalin-4-on. Die Reaktionsbedingungen und die industriellen Produktionsmethoden sind in der öffentlichen Literatur nicht weit verbreitet. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung der Imidazoquinoxalinon-Kernstruktur beinhalten .
Vorbereitungsmethoden
The synthetic route for Panadiplon involves the preparation of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[5,1-c]quinoxalin-4-one. The reaction conditions and industrial production methods are not widely documented in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the imidazoquinoxalinone core structure .
Analyse Chemischer Reaktionen
Panadiplon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, was zu reduzierten Formen von this compound führt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Anxiolytic Properties
Panadiplon was developed as an anxiolytic agent aimed at treating anxiety disorders. Its mechanism of action involves modulation of GABA A receptor activity, similar to benzodiazepines but with a distinct profile that limits sedation and amnesia. Initial studies indicated that this compound could effectively reduce anxiety without the adverse effects commonly associated with traditional benzodiazepines .
Clinical Studies
Although this compound showed promise in preclinical trials, it was discontinued from clinical trials after Phase 1 due to hepatotoxicity concerns. Reports indicated that subjects experienced liver damage, which was not predicted by earlier animal studies . The compound's development highlights the challenges in translating animal model results to human applications.
Animal Research
Despite its discontinuation for human use, this compound remains valuable in animal research as a reference compound for studying GABA A receptor modulators. It is utilized to compare the effects of other anxiolytics and to understand the mechanisms underlying GABAergic modulation in various animal models .
Hepatic Toxicity Studies
Research has extensively documented the hepatic toxicity associated with this compound. Studies conducted on rabbits demonstrated that the compound induced mitochondrial dysfunction in liver cells, leading to decreased beta-oxidation rates and impaired mitochondrial respiration. These findings have contributed to understanding drug-induced liver injury mechanisms and idiosyncratic drug reactions .
Case Studies and Findings
Wirkmechanismus
Panadiplon acts as a high-affinity GABA A receptor partial agonist . It binds to the GABA A receptor and enhances the inhibitory effects of GABA, leading to anxiolytic effects with minimal sedative properties . The molecular targets and pathways involved include the GABA A receptor, which plays a crucial role in mediating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Panadiplon ist aufgrund seiner neuartigen chemischen Struktur und seines pharmakologischen Profils einzigartig. Im Gegensatz zu traditionellen Benzodiazepinen wird es als nicht-Benzodiazepin-Anxiolytikum eingestuft. Ähnliche Verbindungen umfassen:
Bretazenil: Ein imidazopyrrolobenzodiazepin-Anxiolytikum, das aus der Benzodiazepin-Familie abgeleitet ist.
Alpidem: Ein Anxiolytikum aus der Imidazopyridin-Familie.
TPA-023: Ein Anxiolytikum mit einer neuartigen chemischen Struktur, das in der wissenschaftlichen Forschung verwendet wird. Diese Verbindungen teilen ähnliche anxiolytische Eigenschaften, unterscheiden sich jedoch in ihren chemischen Strukturen und ihren spezifischen pharmakologischen Profilen.
Biologische Aktivität
Panadiplon, also known as U-78875, is a non-benzodiazepine anxiolytic compound that has garnered attention due to its unique pharmacological profile and associated hepatic toxicity. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and research findings.
This compound is characterized by its high affinity for the GABA receptor, acting as a partial agonist. This mechanism is central to its anxiolytic effects, which are achieved with minimal sedative properties compared to traditional benzodiazepines. The molecular formula of this compound is CHNO, with a molar mass of approximately 335.367 g/mol .
Pharmacological Profile
- Anxiolytic Effects : this compound exhibits potent anxiolytic activity in various animal models, demonstrating efficacy comparable to benzodiazepines but with reduced side effects such as sedation and motor impairment .
- Hepatic Toxicity : Despite its favorable anxiolytic profile, this compound has been associated with significant hepatic toxicity. This adverse effect was not predicted during preclinical studies involving rats, dogs, or monkeys but was observed in Phase 1 clinical trials involving human volunteers .
Case Study Overview
A detailed review of the hepatic toxicity associated with this compound highlighted idiosyncratic responses that were species-specific. The following table summarizes key findings from various studies:
Mechanism of Hepatic Toxicity
The mechanism underlying this compound's hepatic toxicity involves several biochemical pathways:
- Metabolism : this compound is metabolized into a carboxylic acid derivative which inhibits mitochondrial fatty acid beta-oxidation, leading to energy depletion in liver cells .
- Cellular Stress : This metabolic disruption renders hepatocytes more susceptible to secondary stressors, culminating in apoptosis and necrosis .
- Species Differences : The variability in toxicity responses among different species underscores the complexity of drug metabolism and the importance of thorough preclinical evaluations .
Eigenschaften
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGOFCLSWVVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869698 | |
Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124423-84-3 | |
Record name | Panadiplon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124423-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panadiplon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANADIPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4PW0S7ZP7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.